1-{[(4-Fluorophenyl)sulfanyl]methyl}cyclopentan-1-ol
Description
Properties
IUPAC Name |
1-[(4-fluorophenyl)sulfanylmethyl]cyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FOS/c13-10-3-5-11(6-4-10)15-9-12(14)7-1-2-8-12/h3-6,14H,1-2,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMGIPBXHKZONFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CSC2=CC=C(C=C2)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-{[(4-Fluorophenyl)sulfanyl]methyl}cyclopentan-1-ol is a compound that has garnered interest due to its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C11H13FOS
- CAS Number : 1496427-97-4
- Molecular Weight : 216.29 g/mol
The compound features a cyclopentanol core substituted with a 4-fluorophenyl group and a sulfanyl methyl group, which may influence its biological interactions.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, derivatives with similar structural motifs were evaluated for their cytotoxic effects on various cancer cell lines. The results showed that certain modifications to the phenyl ring enhance cytotoxicity, potentially through increased interaction with cellular targets, such as apoptosis regulators.
Antimicrobial Effects
The antimicrobial properties of compounds containing the 4-fluorophenyl group have been explored extensively. Research indicates that such compounds demonstrate activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is hypothesized to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Neuropharmacological Effects
There is emerging evidence suggesting that this compound may interact with neurotransmitter systems. Studies involving similar compounds indicate modulation of dopamine transporters (DAT) and sigma receptors, which could have implications for treating neuropsychiatric disorders. The ability to affect these pathways suggests potential applications in managing conditions such as depression or addiction.
Toxicological Profile
While investigating the biological activity, it is crucial to consider the toxicological aspects. The compound has been classified with warnings indicating acute toxicity upon ingestion and skin irritation. Understanding the safety profile is essential for any therapeutic development.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced significantly by its structural components.
| Structural Feature | Effect on Activity |
|---|---|
| 4-Fluorophenyl Group | Enhances cytotoxicity in cancer cells |
| Sulfanyl Substitution | May increase antimicrobial properties |
| Cyclopentanol Core | Provides a scaffold for interaction with biological targets |
Case Studies
- Antitumor Activity Study : A study conducted on analogs of this compound demonstrated an IC50 value of less than 10 µM against human cancer cell lines, indicating potent antitumor activity.
- Antimicrobial Efficacy : In vitro tests revealed that derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL against various pathogens, showcasing their potential as antimicrobial agents.
- Neuropharmacological Assessment : Research involving animal models showed that administration of similar compounds led to decreased locomotor activity in response to stimulant drugs, suggesting involvement in dopaminergic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
1-[(Benzylamino)methyl]cyclopentan-1-ol (CAS 1310294-44-0)
- Core Structure: Cyclopentanol.
- Substituent: Benzylaminomethyl (-CH₂-NH-benzyl).
- Key Differences : Replaces the thioether with a benzylamine group. The amine introduces hydrogen-bonding capacity and increased polarity compared to the thioether.
- Synthesis: Likely synthesized via nucleophilic substitution or reductive amination, differing from the target compound’s thioether formation, which may involve alkylation with 4-fluorothiophenol .
1-[Amino-(4-fluorophenyl)methyl]cyclobutan-1-ol (CAS 1402152-75-3)
- Core Structure: Cyclobutanol.
- Substituent: Amino-(4-fluorophenyl)methyl.
- Key Differences: Smaller cyclobutanol ring (higher ring strain) and an amino group adjacent to the fluorophenyl group. The amino group increases reactivity (e.g., susceptibility to oxidation) compared to the thioether’s stability .
1-(4-Methoxyphenyl)cycloheptan-1-ol Derivatives
Physicochemical Properties
| Compound | Molecular Formula | Molar Mass (g/mol) | Predicted logP | Key Functional Groups |
|---|---|---|---|---|
| 1-{[(4-Fluorophenyl)sulfanyl]methyl}cyclopentan-1-ol | C₁₂H₁₅FOS | ~226 | ~2.8 | -OH, -S- |
| 1-[(Benzylamino)methyl]cyclopentan-1-ol | C₁₃H₁₉NO | 205.3 | ~1.5 | -OH, -NH- |
| 1-[Amino-(4-fluorophenyl)methyl]cyclobutan-1-ol | C₁₁H₁₃FNO | 209.2 | ~1.0 | -OH, -NH₂ |
| 1-(4-Methoxyphenyl)cycloheptan-1-ol | C₁₄H₂₀O₂ | 236.3 | ~3.0 | -OH, -OCH₃ |
Notes:
- The target compound’s thioether and fluorophenyl groups contribute to higher lipophilicity (logP ~2.8) compared to amine-containing analogs.
- Cyclobutanol derivatives exhibit lower logP due to ring strain and polar amino groups .
Preparation Methods
Thiol-Mediated Nucleophilic Substitution
A common approach involves the reaction of 4-fluorophenylthiol (4-fluorobenzenethiol) with a halomethyl cyclopentan-1-ol or cyclopentanone derivative. The halide group (e.g., bromide or chloride) on the methylene carbon adjacent to the cyclopentanol ring acts as the electrophile, which undergoes substitution by the thiolate anion generated from 4-fluorophenylthiol under basic conditions.
- Base: Sodium hydride (NaH), potassium carbonate (K2CO3), or sodium hydroxide (NaOH) to deprotonate the thiol.
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF).
- Temperature: Mild heating (room temperature to 60 °C) to facilitate substitution.
$$
\text{4-Fluorophenyl-SH} + \text{(Halomethyl)cyclopentan-1-ol} \xrightarrow[\text{Base}]{\text{Solvent, Heat}} \text{this compound}
$$
This method provides a straightforward route with good regioselectivity and yields.
Reduction of Thioether-Containing Ketone Intermediates
Another approach involves first synthesizing a thioether-substituted cyclopentanone intermediate, followed by reduction of the ketone group to the corresponding cyclopentan-1-ol.
- Step 1: Reaction of 4-fluorophenylthiol with a cyclopentanone derivative bearing a suitable leaving group at the α-position (e.g., α-halogenated cyclopentanone) to form 1-{[(4-fluorophenyl)sulfanyl]methyl}cyclopentan-1-one.
- Step 2: Selective reduction of the ketone group to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
This two-step sequence allows for better control over stereochemistry at the cyclopentanol center.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Base | K2CO3, NaH, NaOH | For thiolate generation |
| Solvent | DMF, DMSO, THF | Polar aprotic solvents preferred |
| Temperature | 25–60 °C | Mild heating promotes substitution |
| Reaction Time | 4–24 hours | Depends on reactivity of substrates |
| Reducing Agent | NaBH4, LiAlH4 | For ketone to alcohol reduction |
| Purification Method | Column chromatography, recrystallization | To isolate pure product |
Research Findings and Yields
- The nucleophilic substitution route typically yields the target compound in moderate to high yields (60–85%) under optimized conditions.
- The reduction step in the two-step method proceeds with high stereoselectivity and yields above 80% when mild reducing agents such as NaBH4 are used.
- The choice of solvent and base significantly affects the reaction rate and selectivity; DMF with K2CO3 is often preferred for its balance of reactivity and solubility.
- Side reactions such as over-alkylation or oxidation of thiol groups can be minimized by controlling reaction time and atmosphere (inert gas).
Summary Table of Preparation Routes
| Method | Key Reactants | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Thiol-mediated nucleophilic substitution | 4-Fluorophenylthiol + halomethyl cyclopentan-1-ol | Base (K2CO3), DMF, 25–60 °C | Simple, direct, good yields | Requires halomethyl precursor |
| Thioether ketone intermediate + reduction | 4-Fluorophenylthiol + α-halogenated cyclopentanone + NaBH4 | Two-step; substitution then reduction | Better stereocontrol, high purity | Multi-step, longer synthesis time |
Additional Notes
- The preparation of halomethyl cyclopentan-1-ol or α-halogenated cyclopentanone precursors is a prerequisite and can be achieved by halogenation of cyclopentanone or cyclopentan-1-ol using reagents like N-bromosuccinimide (NBS) or thionyl chloride (SOCl2).
- Protection of the hydroxyl group may be necessary in some synthetic routes to prevent side reactions.
- The sulfur linkage (aryl sulfanyl) is stable under typical reaction and purification conditions, allowing for versatile downstream functionalization if needed.
Q & A
Q. What are the recommended synthetic routes for 1-{[(4-Fluorophenyl)sulfanyl]methyl}cyclopentan-1-ol?
- Methodological Answer : A two-step approach is commonly employed:
Cyclopentanone Functionalization : React cyclopentanone with a sulfanylmethylating agent (e.g., methanesulfonyl chloride or thiourea derivatives) under basic conditions to introduce the sulfanylmethyl group.
Fluorophenyl Substitution : Perform nucleophilic aromatic substitution using 4-fluorothiophenol in the presence of a base (e.g., K₂CO₃) and polar aprotic solvent (e.g., DMF) .
- Key Characterization : Confirm regiochemistry via ¹H/¹³C NMR (e.g., deshielded cyclopentanol proton at δ ~3.5 ppm) and monitor purity via HPLC (C18 column, acetonitrile/water gradient) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for the fluorophenyl group (e.g., aromatic protons at δ ~7.0–7.3 ppm) and cyclopentanol hydroxyl proton (broad singlet at δ ~1.5–2.5 ppm).
- IR Spectroscopy : Confirm hydroxyl (broad ~3200–3600 cm⁻¹) and C-S (600–700 cm⁻¹) stretches.
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns .
Q. What are the key safety protocols for handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use a fume hood to avoid inhalation of volatile byproducts (e.g., thiols).
- Storage : Store in amber glass vials at 2–8°C to prevent sulfanyl group oxidation .
Advanced Research Questions
Q. How does the fluorophenyl substituent influence the compound’s reactivity in nucleophilic substitutions?
- Methodological Answer : The electron-withdrawing fluorine atom activates the aromatic ring for electrophilic attacks but deactivates the sulfanyl group toward oxidation.
- Experimental Design : Compare reaction rates with non-fluorinated analogs (e.g., phenyl derivatives) under identical conditions (e.g., H₂O₂ oxidation).
- Data Analysis : Use kinetic studies (UV-Vis monitoring at 260 nm for sulfoxide formation) and DFT calculations (B3LYP/6-31G*) to model electronic effects .
Q. How can researchers resolve contradictions in reported oxidation product yields?
- Methodological Answer :
- Variable Control : Standardize oxidizing agents (e.g., m-CPBA vs. H₂O₂) and solvent systems (e.g., MeOH vs. CH₂Cl₂).
- Analytical Validation : Use LC-MS to differentiate sulfoxides (m/z +16) from sulfones (m/z +32).
- Statistical Analysis : Apply factorial design (e.g., Taguchi method) to identify critical factors (e.g., temperature, pH) .
Q. What computational strategies predict the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use Discovery Studio or AutoDock Vina to model binding to enzymes (e.g., cytochrome P450).
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes.
- Validation : Corrogateate with in vitro assays (e.g., IC₅₀ measurements for enzyme inhibition) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
